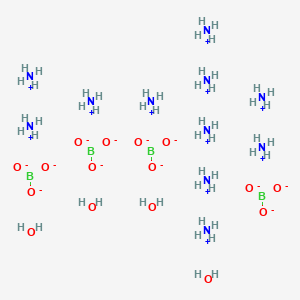
Undecaazanium;tetraborate;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecaazanium tetraborate tetrahydrate is a chemical compound that consists of undecaazanium cations and tetraborate anions, with four water molecules of hydration. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecaazanium tetraborate tetrahydrate typically involves the reaction of undecaazanium salts with boric acid or borate salts in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Undecaazanium salt+Boric acid→Undecaazanium tetraborate tetrahydrate
Industrial Production Methods
Industrial production of undecaazanium tetraborate tetrahydrate involves large-scale reactions in reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and cooling cycles to promote crystallization. The resulting crystals are filtered, washed, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Undecaazanium tetraborate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate species.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The tetraborate anion can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Higher oxidation state borates.
Reduction: Lower oxidation state borates.
Substitution: Various substituted borate compounds.
Wissenschaftliche Forschungsanwendungen
Undecaazanium tetraborate tetrahydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Investigated for its potential antibacterial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of undecaazanium tetraborate tetrahydrate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various biochemical pathways, affecting cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tetraborate tetrahydrate
- Sodium tetraborate decahydrate
- Ammonium tetraborate tetrahydrate
Uniqueness
Undecaazanium tetraborate tetrahydrate is unique due to its specific cationic composition, which imparts distinct chemical and physical properties. Compared to other tetraborate compounds, it exhibits different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Eigenschaften
Molekularformel |
B4H52N11O16- |
|---|---|
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
undecaazanium;tetraborate;tetrahydrate |
InChI |
InChI=1S/4BO3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h;;;;11*1H3;4*1H2/q4*-3;;;;;;;;;;;;;;;/p+11 |
InChI-Schlüssel |
UEMHYQWJRUWFRN-UHFFFAOYSA-Y |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


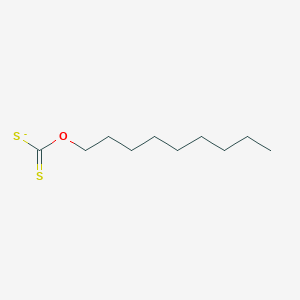
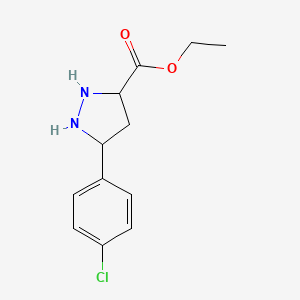
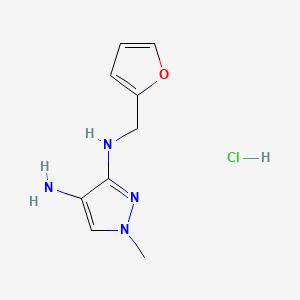
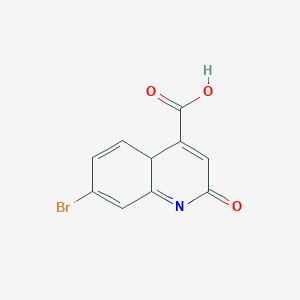
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
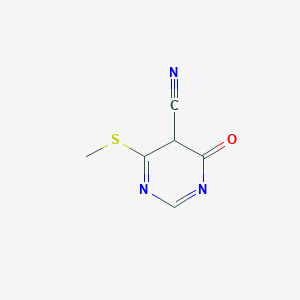
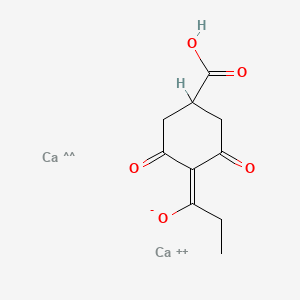
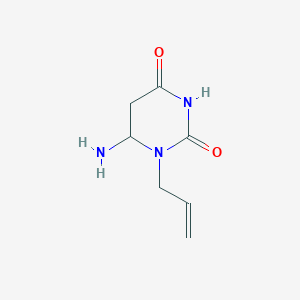
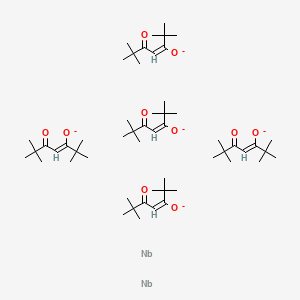
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide, Trifluoroacetate](/img/structure/B15133551.png)
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)


